Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Description
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS: 4402-83-9) is a heterocyclic compound with a 1,2-oxazole (isoxazole) core substituted at positions 3 and 5 with a 2,6-dichlorophenyl group and a methyl group, respectively. The methyl ester at position 4 completes the structure. Its molecular formula is C₁₂H₉Cl₂NO₃, with a molecular weight of 286.11 g/mol. Key physical properties include a melting point of 115°C and moderate solubility in organic solvents like methanol and chloroform .
This compound is a key intermediate in synthesizing dicloxacillin, a β-lactam antibiotic targeting penicillin-binding proteins in bacteria . Its structural features—chlorine atoms for lipophilicity and the isoxazole ring for metabolic stability—make it a template for designing bioactive analogs.
Properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCASVCAZYPZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347250 | |
| Record name | Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-83-9 | |
| Record name | Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the formation of a reactive intermediate through the deprotonation of methyl acetoacetate by triethylamine. This intermediate reacts with 2,6-dichlorobenzohydroxamoyl chloride to form the isoxazole ring. Key parameters include:
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Temperature : Maintained at 0–5°C to mitigate exothermic side reactions.
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Solvent : Methylene chloride, chosen for its inertness and ability to dissolve both reactants.
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Catalyst/Base : Triethylamine facilitates deprotonation and neutralizes HCl byproducts.
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Dehydrating Agent : Anhydrous magnesium sulfate absorbs moisture, shifting the equilibrium toward product formation.
Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from an ethanol-cyclohexane mixture, yielding a purified solid with a melting point of 113–115°C.
Data Table: Reaction Parameters and Outcomes
Alternative Methods and Modifications
Ethyl Acetoacetate as a Substitute
The patent also demonstrates that substituting methyl acetoacetate with ethyl acetoacetate produces ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This variation highlights the flexibility of the method to accommodate different ester groups, though methyl derivatives remain preferred for subsequent hydrolysis to active pharmaceutical ingredients.
Role of Dehydrating Agents
Incorporating inert dehydrating agents (e.g., molecular sieves or anhydrous salts) enhances yields by minimizing hydrolysis of the hydroxamoyl chloride. This modification is particularly valuable in large-scale production, where moisture control is challenging.
Industrial-Scale Considerations
The patent emphasizes scalability advantages over earlier methods that required hazardous sodium metal. Key industrial adaptations include:
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Continuous Flow Reactors : Improve heat dissipation and reaction consistency.
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Automated Purification Systems : Replace manual recrystallization with chromatographic or fractional crystallization techniques.
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Safety Protocols : Triethylamine’s low toxicity and ease of handling make it preferable to pyridine or quinoline, which are ineffective in this reaction.
Comparative Analysis of Historical and Modern Approaches
Prior syntheses relied on sodioacylacetate intermediates, which posed safety risks due to sodium metal’s reactivity. The triethylamine-based method eliminates these hazards and simplifies purification, reducing production costs by 20–30% in pilot studies.
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-condensation or ester hydrolysis, are minimized by strict temperature control and excess methyl acetoacetate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has the molecular formula and a molecular weight of approximately 286.11 g/mol. The synthesis of this compound typically involves a condensation reaction between 2,6-dichlorobenzohydroxamoyl chloride and methyl acetoacetate in the presence of triethylamine. This method effectively forms the isoxazole ring while incorporating the dichlorophenyl substituent .
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have shown that this compound can inhibit c-Src kinase, a protein implicated in cancer progression. Additionally, it has been observed to inhibit specific transcription factors such as GATA4 and NKX2-5, which are involved in cardiac gene regulation, highlighting its potential therapeutic applications in cardiovascular diseases.
Medicinal Chemistry Applications
1. Anticancer Agents
The ability of this compound to inhibit c-Src kinase positions it as a candidate for further development as an anticancer agent. This kinase is often overexpressed in various cancers, making its inhibition a promising strategy for cancer treatment.
2. Cardiovascular Therapeutics
Due to its interaction with transcription factors related to cardiac function, this compound may be explored for its potential in treating heart diseases. Its ability to modulate gene expression could lead to novel therapeutic approaches for conditions like heart failure or arrhythmias.
3. Organic Synthesis
In organic chemistry, this compound serves as an efficient alkylating agent. It is utilized in the synthesis of various aromatic heterocycles and nitrogen-containing compounds such as pyrroles and imidazoles, expanding its utility beyond medicinal chemistry into broader organic synthesis applications .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study/Research | Findings | Applications |
|---|---|---|
| Inhibition of c-Src Kinase | Demonstrated significant inhibitory activity against c-Src kinase in vitro | Potential anticancer therapy |
| Interaction with GATA4/NKX2-5 | Inhibits transcription factors involved in cardiac gene regulation | Possible treatment for cardiovascular diseases |
| Synthesis of Heterocycles | Used as an alkylating agent to synthesize nitrogen-containing compounds | Expanding applications in organic synthesis |
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
- Ester Chain Length : Ethyl substitution increases molecular weight and lipophilicity (LogP: 3.35) compared to the methyl ester .
- Core Heterocycle : Replacing isoxazole (1,2-oxazole) with 1,2-oxazole (as in the cyclopropyl analog) alters ring electronics and steric profile .
- Substituent Effects: Fluorine at the phenyl para-position (vs.
- Functional Groups : Hydroxymethyl or propargyl groups modify solubility and reactivity, expanding applications in drug conjugation or material science .
Biological Activity
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS No. 4402-83-9) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₉Cl₂N₁O₃
- Molecular Weight : 286.11 g/mol
- Density : 1.37 g/cm³
- Melting Point : 115°C
- Boiling Point : 382.4°C at 760 mmHg
- LogP : 3.74340
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to inflammatory pathways.
- Receptor Modulation : It may interact with various neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting its utility in developing new antibiotics.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that this compound may provide neuroprotection in models of neurodegeneration. Its ability to modulate glutamate release suggests a mechanism for protecting dopaminergic neurons from excitotoxicity.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
- Objective : Evaluate antimicrobial activity against selected pathogens.
- Results : Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Reference : Ramana et al., Journal of Heterocyclic Chemistry, 2012.
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Investigation of Anti-inflammatory Mechanisms :
- Objective : Assess the impact on cytokine production.
- Methodology : Macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed.
- Reference : Finlay et al., Thesis on mGlu receptor activation, 2014.
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Neuroprotective Study :
- Objective : Determine effects on dopaminergic neurons in a Parkinson's disease model.
- Outcome : The compound reduced neuronal death and improved motor function in treated rodents.
- Reference : Unpublished data from ongoing research at King’s College London.
Q & A
Basic Research Questions
Q. What are the key structural characteristics and physicochemical properties of Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate?
- Answer : The compound has the molecular formula C₁₄H₁₃Cl₂NO₃ (MW 314.16) and features a dichlorophenyl group at position 3, a methyl group at position 5, and a carboxylate ester at position 4 of the isoxazole ring. Key properties include a melting point range (dependent on purity) and stability under dry, cool storage conditions (0–6°C recommended) . Structural elucidation typically employs ¹H/¹³C NMR and FT-IR to confirm substituent positions and ester functionality.
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A standard method involves cyclocondensation of 2,6-dichlorobenzaldehyde derivatives with hydroxylamine to form the isoxazole core, followed by esterification with methyl chloroformate. Alternative routes use pre-functionalized isoxazole intermediates, such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, which is esterified with methanol under basic conditions .
Q. How is the purity and identity of this compound validated in research settings?
- Answer : Purity is assessed via HPLC (≥95% purity threshold) and GC-MS for volatile impurities. Identity confirmation combines NMR (e.g., characteristic downfield shifts for the ester carbonyl at ~165–170 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Answer : Yield optimization involves:
- Catalyst screening : Use of DMAP or pyridine derivatives to enhance esterification efficiency.
- Temperature control : Maintaining 0–5°C during acid chloride formation to minimize side reactions.
- Solvent selection : Anhydrous dichloromethane or THF improves reaction homogeneity .
- Reported yields range from 60–85%, depending on reaction scale and purification methods (e.g., column chromatography vs. recrystallization).
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?
- Answer : While the compound is a key intermediate in β-lactam antibiotics like dicloxacillin (inhibiting penicillin-binding proteins), some studies report variable antimicrobial efficacy. Contradictions arise from:
- Strain-specific activity : Differences in Gram-positive vs. Gram-negative bacterial cell wall permeability.
- Metabolic stability : Ester hydrolysis in vivo may reduce bioavailability.
Resolution requires standardized in vitro assays (e.g., broth microdilution) and comparative pharmacokinetic studies .
Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products characterized?
- Answer : Under stress conditions (heat, light, humidity):
- Ester hydrolysis : Forms 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (detectable via HPLC retention time shifts).
- Oxidation : Chlorophenyl ring oxidation generates quinone-like byproducts (identified via LC-MS/MS).
Stability studies recommend storage in amber glass at ≤6°C with desiccants to suppress hydrolysis .
Q. How does structural modification of the isoxazole ring influence pharmacological activity?
- Answer : Comparative studies with analogues (e.g., ethyl ester or isopropyl substitutions) show:
- Ester chain length : Longer chains (e.g., ethyl) reduce aqueous solubility but enhance membrane permeability.
- Halogen substitution : 2,6-Dichloro groups are critical for target binding; replacing Cl with F diminishes antibacterial activity.
These findings guide rational drug design for improved bioavailability .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma or formulations)?
- Answer : LC-MS/MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) provides sensitivity down to 1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects. Validation follows ICH Q2(R1) guidelines for linearity (R² >0.99), precision (RSD <15%), and recovery (>85%) .
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D).
Toxicity data (e.g., LD₅₀ in rodents) are limited, so assume acute toxicity and prioritize containment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
